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Compound of Interest

Compound Name: 3-(Hydroxymethyl)benzamide

Cat. No.: B159686 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)benzamide

Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is

paramount. 3-(Hydroxymethyl)benzamide (CAS: 126926-34-9) is a valuable bifunctional building block, incorporating both a primary amide and a

primary alcohol tethered to an aromatic core.[1] This unique arrangement makes it a versatile precursor for the synthesis of a wide array of more

complex molecules, including potential drug candidates.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize and validate the structure of 3-
(Hydroxymethyl)benzamide. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for its interpretation. This document is intended for

researchers, scientists, and drug development professionals who require a robust understanding of how these analytical techniques converge to

provide a complete molecular portrait.

Molecular Identity and Structure
A clear understanding of the target molecule's fundamental properties is the foundation of any spectroscopic analysis.

Identifier Value Source

IUPAC Name 3-(hydroxymethyl)benzamide [1]

CAS Number 126926-34-9 [1]

Molecular Formula C₈H₉NO₂ [1]

Molecular Weight 151.16 g/mol [1]

Monoisotopic Mass 151.063329 Da [1]

The structural arrangement of these atoms is visualized below. The numbering convention used in the subsequent spectroscopic analysis is

provided for clarity.

Caption: Molecular structure of 3-(Hydroxymethyl)benzamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. While complete

experimental spectra for 3-(hydroxymethyl)benzamide are not consistently available in public databases, we can reliably predict the expected

chemical shifts and coupling patterns based on extensive empirical data for analogous structures.

Expertise & Experience: The Choice of Solvent

For a molecule containing exchangeable protons (from -OH and -NH₂ groups), the choice of deuterated solvent is critical. While CDCl₃ is common, it

often fails to show sharp signals for these protons, or they may be broadened and difficult to identify.
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Insight: The preferred solvent is deuterated dimethyl sulfoxide (DMSO-d₆). Its ability to form hydrogen bonds with the analyte slows down the proton

exchange rate, resulting in the observation of distinct, and often coupled, signals for the O-H and N-H protons. The residual proton signal of DMSO-

d₆ (around 2.50 ppm) serves as a convenient internal reference.

Experimental Protocol: NMR Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of the 3-(hydroxymethyl)benzamide sample.

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in a sonicator bath may be

required for complete dissolution.

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a spectrometer operating at a field strength of 400

MHz or higher for optimal resolution.

¹H NMR Spectroscopy (Predicted in DMSO-d₆)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other

protons.
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Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale

H (Amide) 8.0 - 7.4 Broad Singlet 2H

Amide protons are often

broad due to quadrupole

effects from the nitrogen

atom and exchange. Two

distinct signals (one for each

proton) may be observed.

H2 ~7.85 Singlet (or t) 1H

Located ortho to the

electron-withdrawing amide

group, this proton is

deshielded. Appears as a

singlet or a narrow triplet

due to small meta couplings.

H6 ~7.75 Doublet 1H

Ortho to the amide group

and deshielded. Coupled to

H5.

H4 ~7.45 Doublet 1H
Ortho to the hydroxymethyl

group. Coupled to H5.

H5 ~7.40 Triplet 1H
Coupled to both H4 and H6,

resulting in a triplet.

H (Hydroxyl) ~5.30 Triplet 1H

The hydroxyl proton signal is

coupled to the adjacent

methylene protons (CH₂),

appearing as a triplet. This

coupling is reliably observed

in DMSO.

H8 (CH₂) ~4.50 Doublet 2H

These benzylic protons are

coupled to the hydroxyl

proton, resulting in a

doublet. They are

deshielded by the adjacent

aromatic ring and oxygen

atom.

¹³C NMR Spectroscopy (Predicted in DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Carbon Assignment Predicted δ (ppm) Rationale

C7 (C=O) ~168
The amide carbonyl carbon is characteristically

found in this downfield region.[2]

C3 ~142

Aromatic quaternary carbon attached to the

hydroxymethyl group. Its chemical shift is

influenced by the attached -CH₂OH group.

C1 ~134
Aromatic quaternary carbon attached to the amide

group.

C5 ~128 Aromatic methine carbon.

C6 ~127
Aromatic methine carbon, slightly deshielded by

its proximity to the amide group.

C4 ~126 Aromatic methine carbon.

C2 ~125 Aromatic methine carbon.

C8 (CH₂) ~63

The benzylic carbon attached to the hydroxyl

group is found in this typical range for benzyl

alcohols.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of

infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern, field-proven method that requires minimal sample preparation.

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.

Sample Application: Place a small amount (a few milligrams) of the solid 3-(hydroxymethyl)benzamide powder directly onto the ATR crystal.

Pressure Application: Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance

spectrum.

Interpretation of Characteristic IR Absorption Bands
The IR spectrum of 3-(hydroxymethyl)benzamide will be dominated by features from its alcohol and primary amide functional groups.
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Wavenumber (cm⁻¹) Vibration Type Functional Group Significance

3400 - 3200 O-H Stretch (broad) Alcohol (-OH)

A strong, broad absorption in this

region is a definitive indicator of the

hydroxyl group, with broadening due

to hydrogen bonding.

~3350 & ~3180 N-H Stretch (two bands) Primary Amide (-NH₂)

Primary amides typically show two

distinct bands corresponding to the

asymmetric and symmetric N-H

stretching modes.[3]

3100 - 3000 C-H Stretch Aromatic Ring
Medium to weak absorptions

characteristic of sp² C-H bonds.

~1660 C=O Stretch (Amide I) Amide (-C=O)

This is a very strong and sharp

absorption, one of the most

characteristic peaks in the spectrum,

confirming the presence of the

amide carbonyl.

~1620 N-H Bend (Amide II) Amide (-NH₂)

This band arises from the in-plane

bending of the N-H bonds and is

another key indicator of the amide

group.

1600 - 1450 C=C Stretch Aromatic Ring

Several medium-intensity bands

appear in this region due to the

stretching vibrations within the

benzene ring.

~1250 C-O Stretch Primary Alcohol

A strong band indicating the

stretching vibration of the C-O single

bond of the hydroxymethyl group.

Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural

details that serve as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization is a classic "hard" ionization technique that provides reproducible fragmentation patterns ideal for structural elucidation and

library matching.

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas

Chromatography (GC).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This ejects an electron from the

molecule, creating a positively charged radical ion, the molecular ion (M⁺•).

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.[5]

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Interpretation and Fragmentation Analysis
The mass spectrum of 3-(hydroxymethyl)benzamide is expected to show a clear molecular ion and characteristic fragments.
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m/z Value Proposed Ion Significance

151 [C₈H₉NO₂]⁺•

Molecular Ion (M⁺•). The presence of this peak

confirms the molecular weight of the compound.

[1]

135 [C₈H₉O₂]⁺

[M - NH₂]⁺. This significant fragment corresponds

to the loss of an amino radical (•NH₂). The

resulting ion is likely a 3-(hydroxymethyl)benzoyl

cation.[1]

134 [C₈H₈O₂]⁺•
[M - NH₃]⁺•. Loss of a neutral ammonia molecule

is another possible fragmentation pathway.

122 [C₇H₆O₂]⁺• [M - CH₂OH]⁺•. Loss of the hydroxymethyl radical.

105 [C₇H₅O]⁺

Benzoyl cation. A common fragment in benzamide

derivatives, arising from cleavage of the C-C bond

between the ring and the hydroxymethyl group,

followed by loss of CO.

77 [C₆H₅]⁺

Phenyl cation. A characteristic fragment indicating

the presence of a benzene ring, formed by the

loss of CO from the benzoyl cation.[6]

digraph "MS_Fragmentation" {

graph [bgcolor="transparent", rankdir=LR];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[M]⁺•\nm/z = 151", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F1 [label="[M - NH₂]⁺\nm/z = 135"];

F2 [label="[C₇H₅O]⁺\nm/z = 105"];

F3 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- •NH₂"];

F1 -> F2 [label="- CH₂O"];

F2 -> F3 [label="- CO"];

}

Caption: Plausible fragmentation pathway for 3-(Hydroxymethyl)benzamide in EI-MS.

Conclusion
The structural identity of 3-(hydroxymethyl)benzamide is unequivocally confirmed by the collective evidence from NMR, IR, and Mass

Spectrometry. NMR spectroscopy elucidates the precise arrangement of protons and carbons in the molecular skeleton. IR spectroscopy provides

rapid confirmation of the essential alcohol and primary amide functional groups. Finally, mass spectrometry validates the molecular weight and

reveals a fragmentation pattern consistent with the proposed structure. By integrating the data from these orthogonal techniques, researchers can

proceed with confidence in the identity and purity of this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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